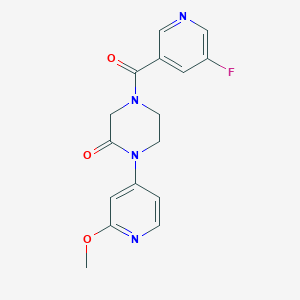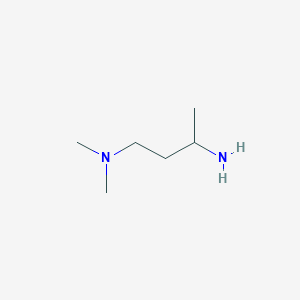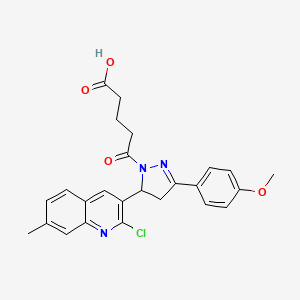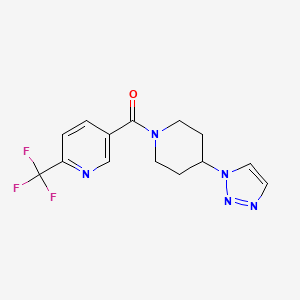
(1H-1,2,3-トリアゾール-1-イル)ピペリジン-1-イル)(6-(トリフルオロメチル)ピリジン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H14F3N5O and its molecular weight is 325.295. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
1,2,3-トリアゾール環系を含む化合物は、抗菌特性を含む、さまざまな生物活性を示しています 。これは、目的の化合物が、新しい抗菌剤の開発に使用される可能性があることを示唆しています。
抗マラリア活性
1,2,3-トリアゾール環系は、抗マラリア活性も示しています 。したがって、この化合物は、抗マラリア薬開発における潜在的な用途について検討することができます。
抗ウイルス活性
1,2,3-トリアゾール化合物は、抗ウイルス活性を有することが判明しています 。これは、この化合物を、新しい抗ウイルス薬の開発に利用する可能性を示しています。
抗癌活性
この化合物は、抗癌研究に使用される可能性があります。 例えば、1,2,3-トリアゾール化合物は、有望な抗癌薬標的である、ヒートショックタンパク質90 (HSP90)阻害剤として使用されてきました 。
神経変性疾患
この化合物は、神経変性を抑制する治療オプションの開発に使用することができます。 例えば、1,2,3-トリアゾール化合物は、神経変性を抑制する新しい治療オプションの開発のための主要な標的である、アセチルコリンエステラーゼを標的とする薬剤の開発に使用されてきました 。
創薬
1,2,3-トリアゾールは、創薬において幅広い用途が見出されています 。したがって、この化合物は、さまざまな疾患に対する新しい薬剤の開発に使用される可能性があります。
有機合成
1,2,3-トリアゾールは、有機合成でも使用されています 。これは、この化合物が、複雑な有機分子の合成におけるビルディングブロックとして使用される可能性を示しています。
材料化学
1,2,3-トリアゾールは、材料化学において用途があります 。これは、この化合物が、新しい材料の開発に使用される可能性を示しています。
作用機序
Target of Action
Similar compounds with a 1,2,3-triazole core have been reported to exhibit cytotoxic activity against various cancer cell lines . These compounds are known to interact with cellular targets such as tubulin , leading to apoptosis and inhibition of cell proliferation .
Mode of Action
Based on the studies of similar compounds, it can be inferred that the compound may interact with its cellular targets, leading to changes in cellular functions . For instance, some 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and induction of apoptosis .
Biochemical Pathways
The compound likely affects the pathways related to cell proliferation and survival. By interacting with its cellular targets, it may disrupt the normal functioning of these pathways, leading to cell death . The exact biochemical pathways affected by this compound would require further investigation.
Pharmacokinetics
Similar compounds have been reported to possess drug-like properties , suggesting that they may have favorable pharmacokinetic profiles.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through its interaction with cellular targets and disruption of normal cellular functions .
特性
IUPAC Name |
[4-(triazol-1-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-6-3-11(4-7-21)22-8-5-19-20-22/h1-2,5,8-9,11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIDPDOOZAQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4As,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454337.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B2454338.png)
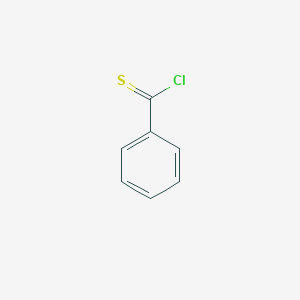
![N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454340.png)


![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate](/img/structure/B2454346.png)
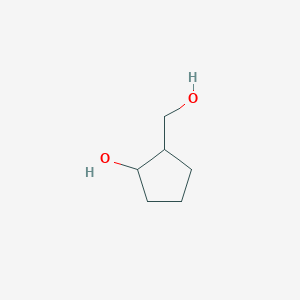
![3-tert-butyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2454349.png)
![5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2454351.png)
![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)
